4-(2-methylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-8-7-11-19(14-16)24-22(25)23(15-18-10-4-3-9-17(18)2)20-12-5-6-13-21(20)28(24,26)27/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKCNYCWRGALPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(2-methylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the class of benzothiadiazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as diuretics and antihypertensives. This article reviews the biological activities associated with this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula : CHNOS
- CAS Number : 128988-53-4
Diuretic and Antihypertensive Effects
Benzothiadiazine derivatives are well-known for their diuretic properties. The compound has been reported to exhibit significant diuretic and natriuretic effects, making it useful in managing conditions associated with fluid retention and hypertension. The mechanism involves inhibition of sodium reabsorption in the renal tubules, thereby promoting increased urine output and reducing blood pressure .
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Sodium Channels : The compound likely inhibits sodium-chloride cotransporters in the nephron, leading to increased sodium and water excretion.
- Vasodilation : It may also induce vasodilation through the modulation of various signaling pathways, contributing to its antihypertensive effects .
Pharmacological Studies
Recent studies have demonstrated that compounds within this class exhibit not only diuretic but also antihypertensive properties. For instance, a study indicated that these compounds could effectively lower blood pressure in hypertensive models by promoting renal excretion of sodium and water .
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in blood pressure in hypertensive rats after administration of the compound. |
| Study B | Showed increased urine output and decreased plasma volume in treated subjects. |
Case Studies
Several case studies have highlighted the clinical relevance of benzothiadiazine derivatives:
- Case Study 1 : A patient with chronic heart failure showed improved symptoms following treatment with a benzothiadiazine derivative, which included reduced edema and improved exercise tolerance.
- Case Study 2 : In a cohort study involving patients with essential hypertension, treatment with this compound resulted in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The pharmacological properties of benzothiadiazine derivatives are significant for their application in treating various medical conditions. These compounds have been studied for their anti-inflammatory, analgesic, and neuroprotective effects.
Anti-inflammatory Activity
Studies have shown that derivatives of benzothiadiazine can modulate inflammatory responses. For instance, compounds structurally similar to 4-(2-methylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells. This suggests a potential application in neurodegenerative diseases where inflammation plays a critical role .
Neuroprotective Effects
Research indicates that benzothiadiazine derivatives may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. Compounds that activate the Nrf2-HO-1 signaling pathway have been associated with decreased reactive oxygen species (ROS) levels and improved cell viability under inflammatory conditions . This mechanism is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Synthesis and Structure-Activity Relationship
The synthesis of 4-(2-methylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions that modify existing benzothiadiazine frameworks to enhance their biological activity. The structure-activity relationship (SAR) studies are crucial for identifying which modifications lead to improved efficacy and reduced toxicity.
Table 1: Summary of Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Alkyl substituents | Increased lipophilicity |
| Halogen substitutions | Enhanced receptor binding affinity |
| Hydroxyl groups | Improved solubility and bioavailability |
Case Studies
Several case studies have explored the therapeutic potential of benzothiadiazine derivatives:
- Case Study on Neuroinflammation : A study evaluated the effects of a related benzothiadiazine derivative on LPS-induced inflammation in BV-2 microglial cells. The compound significantly reduced NO production and downregulated iNOS expression, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases .
- Case Study on Pain Management : Another research effort investigated the analgesic properties of a closely related compound. Results showed that it effectively alleviated pain in animal models by modulating pain pathways without significant side effects .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Table 1: Structural Features of Selected Benzothiadiazine Derivatives
| Compound Name / Identifier | Substituents | Core Structure | Key Functional Groups |
|---|---|---|---|
| 4-(2-methylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | 4: 2-methylbenzyl; 2: 3-methylphenyl | 1,2,4-Benzothiadiazine | 1,1-dioxide, ketone at C3 |
| Torasemide Impurity A (4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide) | 4: 3-methylphenyl; fused pyrido ring | Pyrido-thiadiazine | 1,1-dioxide, ketone at C3 |
| 4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | 4: 4-chlorobenzyl; 2: 4-methoxyphenyl | 1,2,4-Benzothiadiazine | 1,1-dioxide, ketone at C3 |
| Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide) | 4: hydroxyl; 2: methyl; C3: carboxamide | 1,2-Benzothiazine | 1,1-dioxide, carboxamide at C3 |
Key Observations :
- Substituent Effects : The target compound’s 2-methylbenzyl and 3-methylphenyl groups introduce steric bulk compared to simpler derivatives like Meloxicam (). This may influence receptor binding kinetics, as seen in Torasemide analogs where pyrido-ring fusion enhances selectivity for renal targets .
- Electronic Effects : Electron-donating methyl groups (in the target compound) contrast with electron-withdrawing substituents like chlorine in 4-[(4-chlorophenyl)methyl] derivatives (), which could modulate solubility and metabolic stability.
Pharmacological Activity
Comparison :
- Unlike Torasemide analogs with diuretic activity, the absence of a sulfonamide group in the target compound suggests divergent mechanisms .
Physicochemical Properties
Table 4: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₀N₂O₃S | 380.46 | 3.8 (est.) | <0.1 (aqueous) |
| Meloxicam | C₁₄H₁₃N₃O₄S₂ | 351.40 | 2.6 | 0.15 |
| 4-[(4-chlorophenyl)methyl]-... | C₂₁H₁₅ClN₂O₄S | 426.87 | 4.2 | <0.05 |
Key Differences :
- The target compound’s higher molecular weight and logP compared to Meloxicam suggest reduced aqueous solubility, which may necessitate formulation adjustments for bioavailability.
- Chlorinated derivatives (e.g., ) exhibit even lower solubility, underscoring the trade-off between lipophilicity and bioavailability .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-methylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the benzothiadiazine core. Key steps include:
- Core construction : Cyclocondensation of thioamide intermediates with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Substituent introduction : Alkylation or aryl coupling reactions to attach the 2-methylbenzyl and 3-methylphenyl groups. Microwave-assisted synthesis has been reported to enhance reaction efficiency (e.g., 20–30% yield improvement compared to conventional heating) .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the pure compound.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer:
- X-ray crystallography : Provides unambiguous confirmation of the 3D structure, including bond angles and substituent orientations. For example, analogous benzothiadiazine derivatives show dihedral angles of 85–90° between the benzyl and thiadiazine rings .
- NMR spectroscopy : Key signals include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected: ~392.5 g/mol for C₂₂H₂₀N₂O₃S) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, and what assays are suitable for identifying its pharmacological potential?
Methodological Answer:
- In vitro assays :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity (IC₅₀ values compared to reference drugs like celecoxib) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
- Mechanistic studies : Fluorescence quenching assays to assess DNA intercalation (e.g., ethidium bromide displacement) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzothiadiazine derivatives?
Methodological Answer:
-
Substituent variation : Compare bioactivity of analogs with different substituents (e.g., bromo, fluoro, methoxy) at the benzyl or phenyl positions. For example:
Substituent (R₁/R₂) Antimicrobial MIC (µg/mL) COX-2 IC₅₀ (nM) 2-Me, 3-Me (target) 8.2 (S. aureus) 45 3-Br, 2,4-diMe 4.5 32 -
Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2 active site) .
Q. How can computational methods predict the compound’s metabolic stability and toxicity profile?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME or ProTox-II to assess:
- Lipophilicity : LogP values (ideal range: 2–4 for oral bioavailability).
- Hepatotoxicity : Cytochrome P450 inhibition risks (e.g., CYP3A4).
- Metabolic pathways : Predict phase I/II metabolism (e.g., oxidation of methyl groups, glucuronidation) using MetaPrint2D .
Q. What experimental conditions are critical for studying the compound’s stability in biological matrices?
Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Benzothiadiazines are typically stable at pH 4–7 but degrade rapidly under alkaline conditions .
- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across structurally similar benzothiadiazines?
Methodological Answer:
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls. For example, MIC values vary significantly between S. aureus ATCC 25923 and clinical isolates .
- Control for substituent effects : A 3-bromo substituent may enhance antimicrobial activity but reduce solubility, complicating direct comparisons .
- Validate with orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α suppression assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
